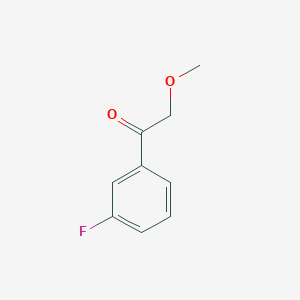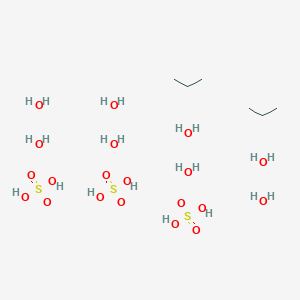
Propane;sulfuric acid;octahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Praseodymium(III) sulfate octahydrate is a praseodymium compound with the chemical formula Pr₂(SO₄)₃·8H₂O. It is an odourless, whitish-green crystalline salt that readily absorbs water to form pentahydrate and octahydrate forms. This compound is part of the rare earth sulfate family and is known for its stability under standard conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Praseodymium(III) sulfate octahydrate can be synthesized by dissolving praseodymium oxide (Pr₂O₃) in sulfuric acid (H₂SO₄). The resulting solution is then subjected to evaporation and dissolution steps to optimize crystal growth. The crystals of octahydrate are typically grown from a solution obtained by dissolving wet praseodymium oxide powder with sulfuric acid .
Industrial Production Methods: In industrial settings, praseodymium(III) sulfate octahydrate is produced by the crystallization from an aqueous saturated solution at room temperature in a vacuum desiccator under reduced pressure. This method ensures high purity and consistent quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Praseodymium(III) sulfate octahydrate undergoes various chemical reactions, including:
Oxidation: Praseodymium can form different oxides, such as Pr₂O₃ and Pr₆O₁₁, through oxidation reactions.
Reduction: Reduction reactions can convert praseodymium compounds to lower oxidation states.
Substitution: Praseodymium(III) sulfate can participate in substitution reactions with other anions or cations
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents like hydrogen or carbon monoxide.
Substitution: Various salts and acids can be used to facilitate substitution reactions.
Major Products:
Oxidation: Praseodymium oxides (Pr₂O₃, Pr₆O₁₁).
Reduction: Lower oxidation state praseodymium compounds.
Substitution: New praseodymium salts with different anions or cations.
Aplicaciones Científicas De Investigación
Praseodymium(III) sulfate octahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological effects and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a contrast agent in imaging techniques.
Industry: Utilized in the production of high-performance materials, such as magnets, catalysts, and phosphors .
Mecanismo De Acción
The mechanism of action of praseodymium(III) sulfate octahydrate involves its interaction with molecular targets and pathways. In chemical reactions, praseodymium ions can act as Lewis acids, facilitating various catalytic processes. In biological systems, praseodymium ions may interact with proteins and enzymes, affecting their function and activity .
Comparación Con Compuestos Similares
Praseodymium(III) sulfate octahydrate can be compared with other praseodymium compounds and rare earth sulfates:
Praseodymium(III) chloride (PrCl₃): A light green solid used in various chemical reactions.
Praseodymium(III) nitrate (Pr(NO₃)₃): A compound used in the synthesis of other praseodymium compounds.
Praseodymium(III) oxide (Pr₂O₃): A green powder used in high-performance materials
Uniqueness: Praseodymium(III) sulfate octahydrate is unique due to its high water absorption capacity, stability under standard conditions, and its ability to form monoclinic crystal structures. These properties make it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C6H38O20S3 |
|---|---|
Peso molecular |
526.6 g/mol |
Nombre IUPAC |
propane;sulfuric acid;octahydrate |
InChI |
InChI=1S/2C3H8.3H2O4S.8H2O/c2*1-3-2;3*1-5(2,3)4;;;;;;;;/h2*3H2,1-2H3;3*(H2,1,2,3,4);8*1H2 |
Clave InChI |
HWYYETRZJUYQEI-UHFFFAOYSA-N |
SMILES canónico |
CCC.CCC.O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


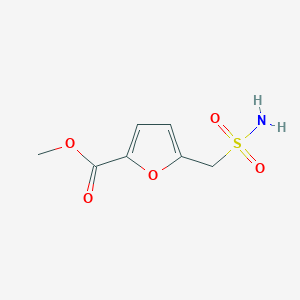
![(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic Acid](/img/structure/B12442628.png)
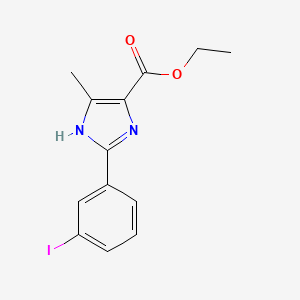
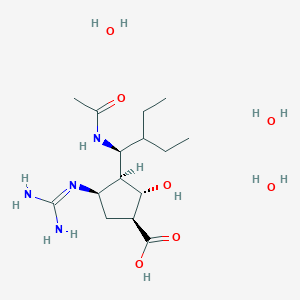
![tert-butyl (4R)-4-[(1E)-3-bromoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12442659.png)
![8-(Tert-butyl) 3-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12442660.png)

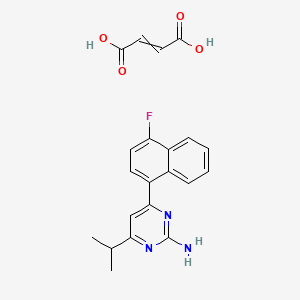
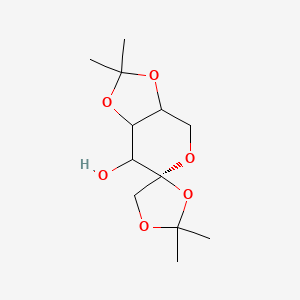

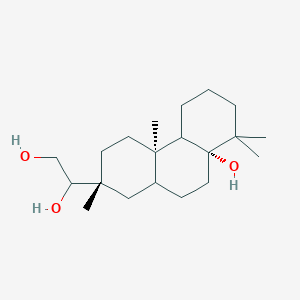
![sodium (2S,5R,6R)-6-[(2S)-2-(4-ethyl-2,3-dioxopiperazine-1-carbonylamino)-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12442713.png)
![2,2,2-Trifluoroacetyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B12442714.png)
